
1-(2-chloro-4-methylbenzyl)-1H-1,2,3-triazole-4-carbaldehyde
Overview
Description
The compound “1-(2-chloro-4-methylbenzyl)-1H-1,2,3-triazole-4-carbaldehyde” is a complex organic molecule that contains a triazole ring, a benzyl group, and an aldehyde group . The benzyl group is substituted with a chlorine atom and a methyl group. The triazole ring and aldehyde group are common functional groups in organic chemistry and are often involved in various chemical reactions .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a triazole ring attached to a benzyl group, which is further substituted with a chlorine atom and a methyl group . The aldehyde group would be attached to the 4-position of the triazole ring .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the functional groups present. The aldehyde group is often involved in nucleophilic addition reactions, while the triazole ring can participate in various transformations depending on the reaction conditions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its molecular structure. For instance, the presence of the polar aldehyde group and the aromatic triazole and benzyl groups would influence its solubility, boiling point, melting point, and other physical and chemical properties .Scientific Research Applications
Molecular and Electronic Analysis
Studies on heterocyclic compounds, including triazole derivatives, have been conducted to understand their molecular, electronic, and nonlinear optical properties. For example, Beytur and Avinca (2021) explored the properties of triazole derivatives through experimental and DFT calculations, revealing insights into their electronic properties, molecular hardness, and potential applications in material science Beytur & Avinca, 2021.
Synthesis of Heterocyclic Compounds
The synthesis of new heterocyclic compounds through reactions involving triazole derivatives has been a focus of research due to their potential biological activities. For instance, Vikrishchuk et al. (2019) reported on the formation of new heterocyclic compounds, namely triazolo(thiadiazepino)indoles, via reactions of triazole derivatives, showcasing the synthetic versatility of triazoles in creating pharmacologically interesting structures Vikrishchuk et al., 2019.
Potential Antimicrobial Agents
The development of antimicrobial agents using triazole derivatives has been of significant interest. Bhat et al. (2016) synthesized a series of triazolyl pyrazole derivatives as potential antimicrobial agents, highlighting the importance of triazole-based structures in medicinal chemistry and their broad spectrum of antimicrobial activities Bhat et al., 2016.
Spectroscopic Analysis
The spectroscopic properties of triazole derivatives are studied to understand their structural characteristics and potential applications. Prokhorova et al. (2010) discussed the synthesis and properties of triazole derivatives suitable for extraction applications, demonstrating the practical applications of these compounds in analytical chemistry Prokhorova et al., 2010.
Future Directions
properties
IUPAC Name |
1-[(2-chloro-4-methylphenyl)methyl]triazole-4-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10ClN3O/c1-8-2-3-9(11(12)4-8)5-15-6-10(7-16)13-14-15/h2-4,6-7H,5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUMBLTRTVOTMNH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)CN2C=C(N=N2)C=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![N-[(2-Chloro-5-fluorophenyl)methyl]cyclopropanamine](/img/structure/B1474598.png)
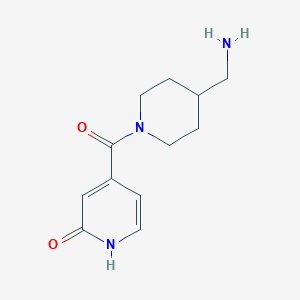
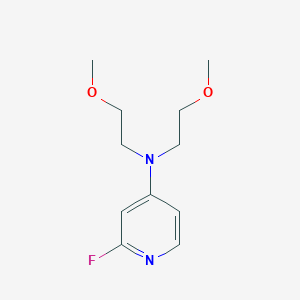
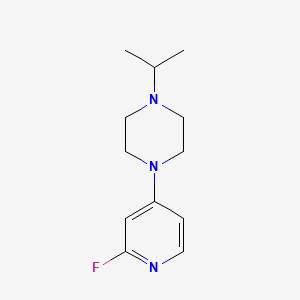
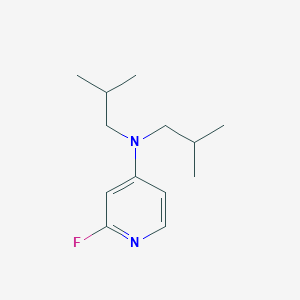
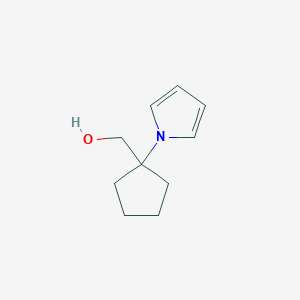
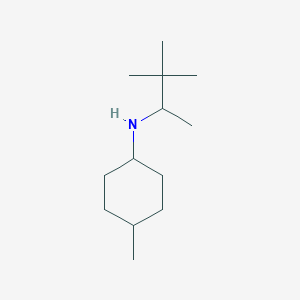
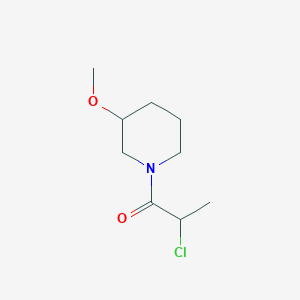
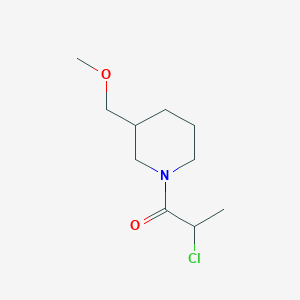
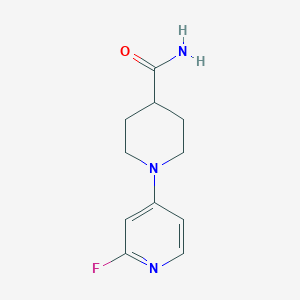
![1-[4-(2-Fluoropyridin-4-yl)piperazin-1-yl]ethan-1-one](/img/structure/B1474616.png)